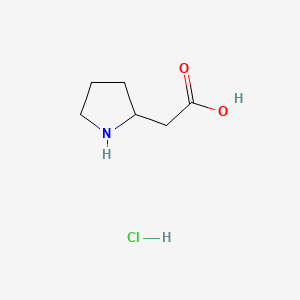

Pyrrolidin-2-YL-acetic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyrrolidin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDACVOAOJQTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501005 | |

| Record name | (Pyrrolidin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71985-79-0 | |

| Record name | (Pyrrolidin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-2-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Pyrrolidine Scaffold

An In-depth Technical Guide to the Synthesis of Pyrrolidin-2-yl-acetic acid Hydrochloride

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry. Its non-planar, sp³-rich structure provides an ideal framework for creating molecules with precise three-dimensional orientations, essential for selective interaction with biological targets.[1] Pyrrolidin-2-yl-acetic acid, in particular, serves not only as a crucial building block for complex pharmaceuticals but also as a natural biosynthetic precursor for alkaloids such as Tussilagine.[2][3] This guide provides an in-depth exploration of the primary synthetic pathways to its hydrochloride salt, designed for researchers and drug development professionals. We will move beyond simple procedural lists to dissect the underlying chemical logic, enabling informed decisions in experimental design and scale-up.

Chapter 1: A Retrosynthetic Approach to Pyrrolidin-2-yl-acetic acid

A logical analysis of the target molecule, Pyrrolidin-2-yl-acetic acid, reveals several strategic disconnections. The core challenge lies in constructing the C2-acetic acid side chain while controlling the stereochemistry of the chiral center. The primary strategies emerge from two key precursors: those that build the side chain onto a pre-existing pyrrolidine core and those that form the ring from an acyclic precursor already containing the necessary carbon framework. For practical and stereochemical reasons, syntheses originating from the chiral pool, specifically from derivatives of glutamic acid, are most prevalent and will be the focus of this guide.

Caption: Retrosynthetic analysis of Pyrrolidin-2-yl-acetic acid.

Chapter 2: Pathway I - Synthesis via Lactam Reduction

This pathway is arguably the most direct route, leveraging the readily available chiral synthon, (S)-Pyroglutamic acid (also known as 2-pyrrolidone-5-carboxylic acid).[4][5] The strategy involves first establishing the acetic acid side chain at the C5 position of the pyrrolidone ring, followed by the crucial reduction of the cyclic amide (lactam) to the corresponding pyrrolidine.

Rationale and Mechanistic Considerations

The core of this pathway is the reduction of the lactam functionality. Standard catalytic hydrogenation is generally ineffective for this transformation. Potent hydride-donating reagents are required.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing both the lactam and the carboxylic acid. Therefore, the acid must first be protected as an ester. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the lactam, followed by coordination of the aluminum to the oxygen atom, leading to the cleavage of the C=O bond.

-

Borane (BH₃): Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) offer a more selective alternative. Borane will readily reduce carboxylic acids and amides but is generally less reactive towards esters. This allows for a potential one-pot reduction of a pyrrolidone-carboxylic acid, although careful control of stoichiometry and reaction conditions is essential to avoid side reactions.

The choice of ester for protection is critical. A methyl or ethyl ester is common, but a tert-butyl ester offers the advantage of being removable under acidic conditions, which can be convenient in the final deprotection and salt formation step.[6]

Experimental Workflow

The overall workflow for this pathway involves three key stages: esterification of the starting material, alkylation to introduce the side chain (if starting from a simpler precursor), and the final reduction. A more convergent approach starts with a molecule that already contains the C2 side chain, such as 2-pyrrolidone-5-acetic acid.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-ピロリドン-5-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pyrrolidin-2-yl-acetic acid tert-butyl ester suppliers USA [americanchemicalsuppliers.com]

An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidin-2-YL-acetic acid Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidin-2-yl-acetic acid hydrochloride is a heterocyclic compound of significant interest in neuroscience and synthetic chemistry. As a key precursor in the biosynthesis of various natural products and a structural motif in pharmacologically active molecules, a thorough understanding of its physicochemical properties is paramount for its effective application in research and drug development. This technical guide provides a comprehensive overview of the known characteristics of this compound, alongside detailed, field-proven methodologies for the determination of its complete physicochemical profile. By synthesizing established data with practical experimental protocols, this document serves as an essential resource for scientists working with this compound, ensuring a foundation of scientific integrity and enabling reproducible, high-quality research.

Introduction: The Scientific Imperative

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1] Its influence on molecular conformation and basicity makes it a valuable component in drug design. This compound, a derivative of this fundamental structure, has emerged as a compound of interest due to its role as a biosynthetic precursor to alkaloids such as Tussilagine and Isotussilagine and its potential applications in neurological research.[2][3] A comprehensive characterization of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any meaningful scientific investigation. These properties govern the compound's behavior in biological systems, its formulation potential, and its stability under various conditions. This guide is structured to provide both the established data for this compound and the experimental frameworks necessary to elucidate its complete physicochemical profile, thereby empowering researchers to proceed with confidence and precision.

Chemical Identity and Structure

A clear understanding of the molecular identity of this compound is the starting point for all subsequent characterization.

| Identifier | Value | Source |

| Chemical Name | 2-(pyrrolidin-2-yl)acetic acid hydrochloride | [4] |

| Synonyms | L-beta-homoproline-HCl, D-BETA-HOMOPROLINE-HCL, 2-Pyrrolidineacetic acid hydrochloride | [4] |

| CAS Number | 71985-79-0 | [2][5] |

| Molecular Formula | C6H12ClNO2 | [2][5] |

| Molecular Weight | 165.62 g/mol | [2][5] |

| Chemical Structure |  | MedChemExpress |

Established Physicochemical Properties

The following table summarizes the currently available physicochemical data for this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Off-white to light brown solid | [5] |

| Melting Point | 171-174 °C | MedChemExpress Safety Data Sheet |

| Purity (by NMR) | ≥97.0% | [5] |

| Solubility | Soluble in water | [6] |

| Storage | Store at room temperature in an inert atmosphere. | MedChemExpress, Ambeed, Inc. |

Experimental Protocols for Comprehensive Characterization

To address the gaps in the publicly available data, this section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These methodologies are based on established principles and are designed to yield reliable and reproducible results.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Causality: The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. For this compound, which possesses both a carboxylic acid and a secondary amine (as the hydrochloride salt), determining the pKa values is essential for predicting its behavior in physiological environments. Potentiometric titration is a robust and accurate method for this determination.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized, CO2-free water.

-

Titrant Preparation: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel (25 °C) equipped with a magnetic stirrer and the calibrated pH electrode.

-

Titration Procedure:

-

Begin by titrating the acidic form of the compound by adding small, precise aliquots (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.

-

Record the pH value after each addition, ensuring the reading has stabilized.

-

Continue the titration past the equivalence point(s).

-

To determine the pKa of the pyrrolidinium ion, perform a separate titration starting with the free base (if available) or by adjusting the initial solution to a basic pH and titrating with 0.1 M HCl.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by calculating the first or second derivative).

-

The pKa is equal to the pH at the half-equivalence point.

-

Diagram of pKa Determination Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Quantitative Solubility Assessment

Causality: While the compound is known to be water-soluble, quantitative data is necessary for preparing solutions of known concentrations for biological assays and for understanding its dissolution profile. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Solvent Selection: Choose a range of relevant solvents, including water, phosphate-buffered saline (PBS, pH 7.4), and common organic solvents (e.g., methanol, ethanol, DMSO).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Spectral Analysis

Causality: Spectroscopic data provides unambiguous confirmation of the chemical structure and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information about the number and connectivity of hydrogen atoms in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Analysis: Interpret the chemical shifts, integration, and coupling patterns to confirm the structure.

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an ATR (Attenuated Total Reflectance) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic peaks for O-H (acid), N-H (amine salt), C=O (acid), and C-N bonds.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Technique: Electrospray ionization (ESI) is suitable for this polar, non-volatile compound.

-

Analysis: Observe the molecular ion peak corresponding to the free base ([M+H]⁺) to confirm the molecular weight.

-

Hygroscopicity Classification

Causality: Hygroscopicity, the tendency to absorb moisture from the air, can significantly impact the stability, handling, and formulation of a solid compound.

Protocol (based on European Pharmacopoeia):

-

Sample Preparation: Accurately weigh a sample of the compound (approximately 1 g) in a tared, open container.

-

Controlled Environment: Place the sample in a desiccator maintained at 80% ± 2% relative humidity (using a saturated solution of ammonium chloride) and a constant temperature of 25 °C ± 1 °C.

-

Equilibration: Store the sample under these conditions for 24 hours.

-

Weight Measurement: After 24 hours, re-weigh the sample.

-

Classification: Classify the hygroscopicity based on the percentage weight gain:

-

Non-hygroscopic: ≤ 0.12%

-

Slightly hygroscopic: > 0.12% and < 2%

-

Hygroscopic: ≥ 2% and < 15%

-

Very hygroscopic: ≥ 15%

-

Investigation of Polymorphism

Causality: Polymorphism, the ability of a solid to exist in multiple crystalline forms, can affect its melting point, solubility, and bioavailability.

Screening and Characterization Methods:

-

Differential Scanning Calorimetry (DSC): Can detect phase transitions, including melting and solid-solid conversions between polymorphs.

-

Powder X-ray Diffraction (PXRD): Provides a unique "fingerprint" for each crystalline form.

-

Hot-Stage Microscopy: Allows for visual observation of changes in crystal form with temperature.

Biological Context and Significance

This compound is not just a chemical entity; its relevance is rooted in its biological roles and potential applications.

Precursor in Alkaloid Biosynthesis

This compound is a known precursor in the biosynthesis of certain pyrrolizidine alkaloids, such as Tussilagine and Isotussilagine.[2][3] These natural products are of interest for their potential pharmacological activities. Understanding the physicochemical properties of the precursor is essential for studies aimed at elucidating the biosynthetic pathways and for potential synthetic biology applications.

Diagram of Biosynthetic Role:

Caption: Role as a precursor in alkaloid biosynthesis.

Potential in Neurological Research

The pyrrolidine scaffold is a key feature in many compounds that interact with the central nervous system.[7] Pyrrolidine derivatives can act as modulators of neurotransmitter systems.[6] While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to neurotransmitters like GABA and glutamate suggests it could be a valuable tool for investigating neurotransmitter transport and receptor binding. Further research into its specific interactions with neuronal proteins is warranted.

Conclusion: A Foundation for Future Research

This technical guide has consolidated the known physicochemical properties of this compound and provided a comprehensive set of experimental protocols for a more complete characterization. By adhering to these standardized methodologies, researchers can ensure the quality and reproducibility of their data. A thorough understanding of these fundamental properties is indispensable for advancing our knowledge of its role in biosynthesis and for exploring its potential in the field of neuroscience. This document serves as a foundational resource, enabling the scientific community to build upon existing knowledge with a high degree of confidence and scientific rigor.

References

-

ResearchGate. Hygroscopicity classification. [Link]

-

Pharma Growth Hub. Classification of Hygroscopicity. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

Sunway Pharm Ltd. 2-(pyrrolidin-1-yl)acetic acid hydrochloride - CAS:6628-74-6. [Link]

-

PubChem. 2-Pyridineacetic acid. [Link]

-

FooDB. 2-Pyrrolidinone. [Link]

-

Bridges, R. J., et al. (1992). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of medicinal chemistry, 35(21), 3949–3954. [Link]

-

Wurtman, R. J. (1982). Precursor control of neurotransmitter synthesis. Advances in biochemical psychopharmacology, 34, 1–11. [Link]

-

Murikipudi, V., et al. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical development and technology, 18(2), 348–358. [Link]

-

Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

-

Kovács, A., et al. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 25(24), 5923. [Link]

-

NIST. 2-Pyrrolidinone. [Link]

-

LookChem. This compound. [Link]

-

Shishkina, L. N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

-

Leete, E., & Michelson, R. H. (1988). 1-Methylpyrrolidine-2-acetic Acid is not a Precursor of Tropane Alkaloids. Journal of natural products, 51(3), 489–493. [Link]

-

Li, J., et al. (2012). Pyrrolidine dithiocarbamate attenuates brain Aβ increase and improves long-term neurological outcome in rats after transient focal brain ischemia. Neurobiology of aging, 33(7), 1435–1446. [Link]

-

Wikipedia. 2-Pyrrolidone. [Link]

-

PubChem. (S)-2-(Pyrrolidin-3-yl)acetic acid. [Link]

-

SpectraBase. 1-Vinyl-2-pyrrolidinone. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|lookchem [lookchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Neurological Role of Pyrrolidin-2-YL-acetic acid hydrochloride

A Deep Dive into a Potential Neuromodulator

For Immediate Release

[CITY, STATE] – The intricate landscape of neurological research is in a perpetual state of evolution, with scientists tirelessly seeking novel compounds that hold the key to understanding and treating complex brain disorders. Within this dynamic field, Pyrrolidin-2-YL-acetic acid hydrochloride has emerged as a molecule of interest, primarily recognized as a precursor in the biosynthesis of Tussilagine and Isotussilagine.[1][2] While its direct mechanism of action in neurological research remains a subject of ongoing investigation, its structural characteristics and relationship to a well-known class of cognitive enhancers offer intriguing possibilities for its role in the central nervous system.

This technical guide synthesizes the current, albeit limited, understanding of this compound and explores its potential neurological implications by examining its chemical identity, its connection to the broader class of pyrrolidine-containing compounds, and the established mechanisms of related molecules. This paper is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of neuroscience.

Chemical Profile and Structural Significance

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of biologically active compounds, including numerous pharmaceuticals and alkaloids.[3][4] Its chemical structure, featuring a pyrrolidine ring attached to an acetic acid group, provides a versatile scaffold for potential interactions with various biological targets within the central nervous system. The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for experimental and potential therapeutic applications.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (pyrrolidin-2-yl)acetic acid hydrochloride |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| CAS Number | 71985-79-0 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

Source: Smolecule[5], MedChemExpress[2]

The pyrrolidine ring is a key component of many drugs targeting the central nervous system, contributing to their binding affinity and pharmacological activity.[3][6] The presence of both a carboxylic acid group and a secondary amine within the this compound structure suggests the potential for diverse chemical interactions, including hydrogen bonding and ionic interactions, with biological macromolecules such as receptors and enzymes.

Inferred Mechanisms of Action: A Link to Nootropics

Direct, in-depth research specifically elucidating the mechanism of action of this compound in neurological contexts is not extensively available in current scientific literature. However, its structural similarity to a class of compounds known as "racetams," particularly the prototypical nootropic agent piracetam (2-oxo-1-pyrrolidine acetamide), provides a logical framework for hypothesizing its potential neurological effects.[7][8][9]

Piracetam and its analogues are known for their cognitive-enhancing properties and are believed to exert their effects through several mechanisms, although a single, unified theory remains elusive.[10][11]

Modulation of Neuronal Membrane Fluidity

One of the prominent theories regarding the action of piracetam-like compounds is their ability to interact with the phospholipid bilayer of neuronal membranes.[8][9] This interaction is thought to increase membrane fluidity, which can, in turn, enhance the function of membrane-bound proteins such as receptors and ion channels. This could lead to improved signal transduction and overall neuronal communication.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 5. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piracetam--an old drug with novel properties? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidin-2-yl-acetic Acid Hydrochloride Scaffold: A Comprehensive Technical Guide for Drug Discovery

Introduction: The Privileged Pyrrolidin-2-yl-acetic Acid Core

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in over 20 FDA-approved drugs underscores its significance as a "privileged scaffold". This is largely due to its three-dimensional, non-planar structure which allows for a greater exploration of chemical space compared to flat aromatic rings, a desirable trait for enhancing selectivity and improving physicochemical properties. When functionalized with an acetic acid moiety at the 2-position, the resulting Pyrrolidin-2-yl-acetic acid scaffold offers a versatile platform for the development of a diverse array of therapeutic agents. The acetic acid side chain provides a convenient handle for further chemical modifications, such as amidation and esterification, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of Pyrrolidin-2-yl-acetic acid hydrochloride derivatives, offering valuable insights for researchers and drug development professionals.

Strategic Synthesis of Pyrrolidin-2-yl-acetic Acid Derivatives: A Field-Proven Perspective

The synthesis of Pyrrolidin-2-yl-acetic acid derivatives can be broadly categorized into two main strategies: the functionalization of a pre-existing chiral pyrrolidine core, often derived from L-proline, and the de novo construction of the pyrrolidine ring through cyclization reactions. The choice of strategy is often dictated by the desired stereochemistry and the complexity of the target molecule.

Functionalization of Chiral Precursors: The Proline Advantage

L-proline, a naturally occurring amino acid, serves as an excellent and cost-effective chiral starting material for the synthesis of (S)-Pyrrolidin-2-yl-acetic acid derivatives. This approach offers inherent stereocontrol at the C-2 position.

Experimental Protocol: Synthesis of (S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid

This protocol outlines a common procedure for the synthesis of a key intermediate, N-Boc-(S)-Pyrrolidin-2-yl-acetic acid, which can be further elaborated.

-

Step 1: Esterification of L-Proline. To a suspension of L-proline (1.0 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride salt.

-

Step 2: N-Protection. The proline methyl ester hydrochloride is dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) and sodium bicarbonate (2.5 eq) are added, and the mixture is stirred at room temperature for 16 hours. The reaction is then concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give N-Boc-L-proline methyl ester.

-

Step 3: Arndt-Eistert Homologation. A solution of N-Boc-L-proline (1.0 eq) in anhydrous THF is cooled to -15 °C. Triethylamine (1.1 eq) and ethyl chloroformate (1.1 eq) are added, and the mixture is stirred for 30 minutes. The resulting mixed anhydride is then treated with a freshly prepared solution of diazomethane in ether. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Step 4: Wolff Rearrangement. The crude diazoketone is dissolved in a mixture of THF and water. Silver benzoate (0.1 eq) is added, and the mixture is heated at 60 °C for 2 hours. The reaction mixture is then cooled, filtered, and the solvent is removed. The residue is purified by column chromatography to afford (S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid.

-

Step 5: Deprotection to Hydrochloride Salt. The N-Boc protected acid is dissolved in a solution of HCl in dioxane (4M) and stirred at room temperature for 4 hours. The solvent is evaporated to dryness to yield (S)-Pyrrolidin-2-yl-acetic acid hydrochloride as a white solid.

Causality in Experimental Choices: The use of L-proline as a starting material is a strategic choice to ensure the desired (S)-stereochemistry in the final product, which is often crucial for biological activity. The Arndt-Eistert homologation is a classic and reliable method for the one-carbon extension of a carboxylic acid, directly leading to the desired acetic acid side chain. The choice of the Boc protecting group is due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

De Novo Synthesis: [3+2] Cycloaddition Reactions

For the synthesis of more complex or diversely substituted pyrrolidine rings, the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful and convergent strategy. This approach allows for the introduction of various substituents on the pyrrolidine ring with good regio- and stereocontrol.

Experimental Workflow: [3+2] Cycloaddition for Pyrrolidine Synthesis

Caption: General workflow for the synthesis of substituted pyrrolidines via [3+2] cycloaddition.

Pharmacological Landscape of Pyrrolidin-2-yl-acetic Acid Derivatives

Derivatives of Pyrrolidin-2-yl-acetic acid have demonstrated a broad spectrum of biological activities, targeting various enzymes and receptors implicated in a range of diseases.

Enzyme Inhibition: A Focus on Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several Pyrrolidin-2-yl-acetic acid derivatives have been investigated as DPP-4 inhibitors.

| Compound ID | Modification on Pyrrolidin-2-yl-acetic acid | DPP-4 IC50 (nM)[1] | Selectivity vs. DPP-8/9 |

| 1 | N-(4-fluorobenzyl)acetamide | 17 | >1000-fold |

| 2 | N-(2-cyanobenzyl)acetamide | 8 | >1500-fold |

| 3 | N-(thiazol-2-ylmethyl)acetamide | 25 | >800-fold |

| 4 | N-(pyridin-2-ylmethyl)acetamide | 32 | >700-fold |

Structure-Activity Relationship Insights: The data suggests that the nature of the N-substituent on the acetamide moiety significantly influences the inhibitory potency against DPP-4. Aromatic and heteroaromatic groups are well-tolerated, with electron-withdrawing groups like cyano on the benzyl ring leading to enhanced activity. The pyrrolidine ring and the acetamide linker are believed to interact with key residues in the S1 and S2 pockets of the DPP-4 active site.

G-Protein Coupled Receptor (GPCR) Antagonism: Targeting CXCR4

The CXCR4 receptor is a chemokine receptor that plays a pivotal role in cancer metastasis and HIV entry into host cells. Antagonists of CXCR4 are therefore of significant interest as potential anti-cancer and anti-viral agents.

Signaling Pathway Modulation by CXCR4 Antagonists

Caption: Inhibition of CXCL12/CXCR4 signaling by a Pyrrolidin-2-yl-acetic acid derivative.

A series of (S)-pyrrolidine derivatives have been reported as potent CXCR4 antagonists. For instance, a derivative with a 3-methyl-substituted pyridin-2-yl-4-oxobutanal precursor showed an IC50 of 79 nM in a competitive binding assay. These compounds effectively block the binding of the natural ligand CXCL12 to CXCR4, thereby inhibiting downstream signaling pathways that promote cell migration and proliferation.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its inherent three-dimensionality and the synthetic tractability of the acetic acid side chain provide a fertile ground for further exploration. Future research in this area will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of modern synthetic methodologies, such as C-H activation and photoredox catalysis, could open up new avenues for the functionalization of the pyrrolidine ring, leading to the discovery of next-generation drug candidates. The insights and protocols presented in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their drug discovery endeavors.

References

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

- Benchchem. (S)-2-(Pyrrolidin-2-yl)acetic acid | 56633-75-1.

-

Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available from: [Link]

- Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2022).

-

Jeelan Basha, D., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 1-23. Available from: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

-

Sklenicka, J., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. Available from: [Link]

-

Sargsyan, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Available from: [Link]

-

Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European journal of medicinal chemistry, 186, 111863. Available from: [Link]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

-

Clausen, R. P., et al. (2002). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Bioorganic & medicinal chemistry, 10(5), 1333–1344. Available from: [Link]

- Google Patents. (2014). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Kazakova, R., & Masson, P. (2022). Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules. Molecules (Basel, Switzerland), 27(22), 7799. Available from: [Link]

-

Linagliptin ameliorates acetic acid-induced colitis via modulating AMPK/SIRT1/PGC-1α and JAK2/STAT3 signaling pathway in rats. (2022). Toxicology and applied pharmacology, 438, 115906. Available from: [Link]

-

Semenova, M. N., et al. (2016). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules (Basel, Switzerland), 21(10), 1358. Available from: [Link]

- Google Patents. (2021). Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

ResearchGate. (2021). Design, Synthesis and Biological Activity of New Amides Derived from 3‐Benzhydryl and 3‐sec‐Butyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetic Acid. Available from: [Link]

-

ACS Publications. (2018). Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2. Available from: [Link]

-

Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & medicinal chemistry letters, 19(16), 4794–4798. Available from: [Link]

Sources

Unveiling the Journey of Pyrrolidin-2-YL-acetic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

Pyrrolidin-2-YL-acetic acid hydrochloride, a chiral cyclic β-amino acid also known as β-homoproline hydrochloride, has carved a niche for itself in the landscape of synthetic and medicinal chemistry. While not a household name in the broader scientific community, its significance lies in its role as a versatile building block for more complex molecules, particularly in the realm of natural product synthesis and drug discovery. This technical guide delves into the discovery, history, and synthetic methodologies surrounding this intriguing compound, providing a comprehensive resource for researchers working with pyrrolidine-based scaffolds.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Its conformational flexibility and the stereogenic center at the 2-position of this compound offer a three-dimensional diversity that is highly sought after in the design of novel therapeutic agents. This guide will explore the origins of this compound, from its identification as a natural product precursor to the various synthetic strategies developed for its preparation, offering insights into its potential applications.

The Discovery and History: A Tale of Natural Products and Nootropic Exploration

The history of Pyrrolidin-2-YL-acetic acid is intrinsically linked to the study of pyrrolizidine alkaloids, a class of natural products found in various plant species. A pivotal moment in its history came in 1998 when C. M. Passreiter identified 2-pyrrolidineacetic acid as a plausible biosynthetic precursor to the pyrrolizidine alkaloids tussilagine and isotussilagine in the plant Neurolaena lobata. This discovery, published in Biochemical Systematics and Ecology, provided the first significant scientific context for the compound, highlighting its role in the intricate biosynthetic pathways of plants.

While its identification as a natural product precursor marked a key milestone, the broader scientific interest in pyrrolidine-containing compounds had been growing for decades, largely fueled by the exploration of nootropic agents, or "smart drugs." The term "nootropic" was first coined by the Romanian psychologist and chemist Dr. Corneliu E. Giurgea in the 1960s following his discovery of Piracetam, a cyclic derivative of the neurotransmitter GABA.[2][3] Piracetam, with its 2-oxo-pyrrolidine structure, opened the floodgates for the synthesis and investigation of a vast array of pyrrolidine derivatives for cognitive enhancement and other neurological applications.

Although this compound itself is not classified as a nootropic, the intense research into structurally related pyrrolidines undoubtedly contributed to the development of synthetic methods that would later be applied to its preparation. The quest for novel nootropics and other neurologically active agents throughout the latter half of the 20th century created a fertile ground for the exploration of diverse pyrrolidine-based scaffolds, including β-homoproline and its derivatives.

While a singular, definitive publication marking the very first laboratory synthesis of this compound remains elusive in readily available literature, its preparation falls within the scope of established synthetic methodologies for β-amino acids and pyrrolidine derivatives that were being developed during this period. The synthesis of its enantiomers, such as (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride, is of particular importance in modern drug development, where stereochemistry plays a critical role in pharmacological activity.

Synthetic Methodologies: A Guide to Preparation

The synthesis of this compound can be approached through various strategies, primarily involving the construction of the pyrrolidine ring or the elaboration of a pre-existing pyrrolidine scaffold. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

Key Synthetic Strategies

Several key strategies have been employed for the synthesis of β-homoproline and its derivatives. These can be broadly categorized as:

-

Ring-closing reactions: These methods involve the formation of the pyrrolidine ring from an acyclic precursor.

-

Modification of proline derivatives: This approach utilizes readily available proline as a chiral starting material to introduce the acetic acid side chain.

-

Asymmetric synthesis: These methods focus on the enantioselective preparation of a specific stereoisomer.

The following table summarizes some of the common synthetic approaches found in the literature:

| Synthetic Approach | Key Features | Reference Type |

| Arndt-Eistert Homologation of Proline | A classic method for elongating a carboxylic acid by one methylene unit. Can be used to convert proline to β-homoproline. | General Organic Chemistry |

| Michael Addition to α,β-Unsaturated Esters | A versatile method for forming carbon-carbon bonds. Can be used to construct the β-homoproline backbone. | Modern Synthetic Methods |

| Reductive Amination of γ-Keto Acids | A common strategy for the synthesis of cyclic amines. | Standard Organic Synthesis |

| Asymmetric Synthesis from Chiral Precursors | Utilizes chiral starting materials to control the stereochemistry of the final product. | Enantioselective Synthesis Literature |

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of racemic this compound, based on established chemical principles. Note: This is an illustrative example and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Step 1: Synthesis of Diethyl 2-acetyl-2-(2-cyanoethyl)malonate

-

To a solution of sodium ethoxide in ethanol, add diethyl acetylmalonate.

-

Slowly add acrylonitrile and stir the mixture at room temperature.

-

After the reaction is complete, neutralize the mixture with acetic acid.

-

Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of 4-Oxo-pyrrolidine-2-carboxylic acid ethyl ester

-

Hydrolyze the cyano group of the product from Step 1 using concentrated hydrochloric acid.

-

The resulting dicarboxylic acid is then decarboxylated by heating.

-

The intermediate keto acid is then cyclized to the corresponding lactam upon heating.

-

The resulting 4-oxo-pyrrolidine-2-carboxylic acid is then esterified to the ethyl ester.

Step 3: Reduction of the Ketone and Lactam

-

The keto-lactam from Step 2 is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent. This step reduces both the ketone and the amide functionalities to yield the pyrrolidine ring.

Step 4: Hydrolysis of the Ester and Formation of the Hydrochloride Salt

-

The resulting ethyl ester of Pyrrolidin-2-YL-acetic acid is hydrolyzed to the corresponding carboxylic acid using aqueous base, followed by acidification.

-

The free base of Pyrrolidin-2-YL-acetic acid is then dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrogen chloride in a non-aqueous solvent (e.g., diethyl ether or isopropanol) to precipitate this compound.

-

The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Visualization of a General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a pyrrolidine derivative, highlighting the key stages of ring formation and functional group manipulation.

Sources

Pyrrolidin-2-yl-acetic Acid Hydrochloride: A Key Precursor in Alkaloid Biosynthesis and a Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring system is a cornerstone of natural product chemistry and medicinal chemistry, prized for its unique stereochemical and pharmacological properties. This guide provides an in-depth technical analysis of pyrrolidin-2-yl-acetic acid hydrochloride, a key biosynthetic precursor and versatile synthetic building block. We will elucidate its pivotal role in the biosynthesis of specific pyrrolizidine alkaloids, namely Tussilagine and Isotussilagine, by exploring established pathways and proposing methodologies for their validation.[1][2] Furthermore, this whitepaper will delve into the broader applications of the pyrrolidine scaffold in modern drug discovery, highlighting strategies for derivatization and chemoenzymatic synthesis. The content herein is structured to provide researchers and drug development professionals with both foundational knowledge and field-proven insights, bridging the gap between biosynthetic understanding and practical synthetic application.

Part I: Foundational Chemistry and Strategic Importance

The Pyrrolidine Scaffold: A Privileged Structure in Chemical Biology

The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is a "privileged scaffold" in medicinal chemistry. Its prevalence is rooted in several key characteristics. The non-planar, puckered conformation of the ring allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] This sp³-rich architecture contributes to improved metabolic stability and solubility compared to flat, aromatic systems.

The pyrrolidine motif is integral to a vast array of natural products, including many alkaloids like nicotine and hygrine, and is a fundamental component of the amino acid proline, a building block of countless proteins and peptides.[4] In synthetic pharmaceuticals, this ring is found in blockbuster drugs such as the ACE inhibitor Captopril, the migraine treatment Eletriptan, and the antipsychotic Raclopride, demonstrating its broad therapeutic utility.[4] The ability to readily introduce chiral centers and functional groups onto the pyrrolidine ring makes it an exceptionally versatile starting point for the synthesis of novel bioactive compounds.[3][4]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to any synthetic or biosynthetic investigation.

| Property | Value | Reference |

| Compound Name | This compound | [2][5] |

| CAS Number | 71985-79-0 | [2][5] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2] |

| Molecular Weight | 165.62 g/mol | [2] |

| Synonyms | 2-Pyrrolidineacetic acid hydrochloride | [5] |

| Primary Role | Biosynthetic Precursor, Drug Intermediate | [1][2] |

General Synthesis of the Pyrrolidine Core

The pyrrolidine ring, the core of our precursor, can be accessed through various synthetic strategies. A common and robust laboratory-scale method involves the catalytic hydrogenation of pyrrole derivatives. This approach leverages readily available starting materials to produce the saturated heterocyclic core. The diagram below outlines a representative workflow for such a transformation. The choice of catalyst (e.g., Platinum oxide) and reaction conditions are critical for achieving high yield and purity.[6]

Part II: Elucidating the Biosynthetic Role

Overview of Pyrrolizidine Alkaloid (PA) Biosynthesis

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites produced by plants as a defense mechanism against herbivores.[7][8] Their biosynthesis is a fascinating example of how simple primary metabolites are converted into complex, biologically active structures. The core of a PA is the necine base, a bicyclic structure formed from two fused five-membered rings with a shared nitrogen atom.[8]

The journey begins with amino acids, typically L-arginine or L-ornithine. These are decarboxylated to form putrescine, a symmetrical diamine. Through the action of homospermidine synthase (HSS), the first committed enzyme in the pathway, two molecules of putrescine are combined to form homospermidine.[7] This intermediate then undergoes a series of oxidation and cyclization steps to form the pivotal retronecine moiety, which is the most common necine base.

Specific Incorporation into Tussilagine and Isotussilagine

While the general PA pathway is well-established, specific branch pathways lead to the vast structural diversity observed in nature. This compound has been identified as a direct precursor for the biosynthesis of the PAs Tussilagine and its isomer, Isotussilagine.[1][2] These alkaloids are characteristic of plants such as Tussilago farfara (coltsfoot).

The structure of pyrrolidin-2-yl-acetic acid suggests it serves as the C₆ necine base precursor, which is then elaborated. The proposed biosynthetic logic involves an enzymatic esterification or amidation reaction, followed by further modifications. An enzyme, likely an acyltransferase, would activate the carboxylic acid moiety of the precursor and couple it with a second molecule, likely derived from the necic acid pathway, to build the final alkaloid structure.

Self-Validating Protocol: Isotopic Labeling Studies

To rigorously validate a proposed biosynthetic pathway, isotopic labeling experiments are the gold standard. This methodology provides definitive proof of the precursor-product relationship. The core principle is to introduce a precursor labeled with a heavy isotope (e.g., ¹³C or ¹⁵N) or a radioisotope (e.g., ¹⁴C) into the biological system and then detect the label in the final product.

Below is a detailed, self-validating workflow for confirming the role of pyrrolidin-2-yl-acetic acid as a precursor to Tussilagine.

Experimental Protocol: Isotopic Tracer Study

-

Step 1: Synthesis of Labeled Precursor

-

Synthesize pyrrolidin-2-yl-[1,2-¹³C₂]-acetic acid hydrochloride using commercially available ¹³C-labeled starting materials. The specific placement of labels is critical for later mechanistic interpretation via NMR.

-

Verify the isotopic enrichment and purity of the synthesized precursor via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This baseline data is essential for validation.

-

-

Step 2: Administration to the Biological System

-

Establish a sterile tissue culture or hydroponic system of the producing organism (e.g., Tussilago farfara).

-

Prepare a sterile feeding solution containing the ¹³C-labeled this compound.

-

Administer the solution to the plant system. Run a parallel control experiment with an unlabeled precursor.

-

-

Step 3: Incubation and Harvest

-

Allow the plants to metabolize the precursor over a defined time course (e.g., 24, 48, 72 hours).

-

Harvest the plant material at each time point and immediately freeze it in liquid nitrogen to quench all enzymatic activity.

-

-

Step 4: Extraction and Purification

-

Homogenize the plant tissue and perform a standard alkaloid extraction using an appropriate solvent system (e.g., methanol/acetic acid).

-

Purify the target alkaloid, Tussilagine, from the crude extract using chromatographic techniques such as Flash Chromatography followed by High-Performance Liquid Chromatography (HPLC).

-

-

Step 5: Analysis and Validation

-

Mass Spectrometry (MS): Analyze the purified Tussilagine. The molecular ion peak in the labeled sample should show an increase of +2 m/z units compared to the unlabeled control, confirming the incorporation of the two-¹³C unit.

-

¹³C NMR Spectroscopy: This is the definitive validation step. The ¹³C NMR spectrum of the labeled Tussilagine will show significantly enhanced signals for the carbon atoms derived directly from the precursor. The presence and location of these enhanced signals provide unequivocal proof of the intact incorporation of the precursor's carbon skeleton into the final product.

-

Part III: Applications in Drug Development

A Versatile Building Block for Compound Libraries

Beyond its role in biosynthesis, pyrrolidin-2-yl-acetic acid is an excellent starting material for synthetic chemistry. Its bifunctional nature—a secondary amine within the ring and a carboxylic acid side chain—allows for orthogonal chemical modifications. The amine can be N-alkylated or N-acylated, while the carboxylic acid can be converted to esters, amides, or other functional groups. This versatility makes it a valuable building block for generating diverse libraries of novel compounds for high-throughput screening in drug discovery programs.[9]

Derivatization for Targeted Enzyme Inhibition

The pyrrolidine scaffold is frequently employed in the design of enzyme inhibitors. By strategically adding functional groups to the core ring, medicinal chemists can tailor molecules to fit precisely into the active site of a target enzyme. For instance, novel derivatives of pyrrolidinones and pyrrolidines have been synthesized and shown to be potent inhibitors of autotaxin (ATX), an enzyme implicated in inflammation and cancer.[10] In these studies, modifications to the pyrrolidine core, such as the introduction of boronic or hydroxamic acid moieties, led to compounds with IC₅₀ values in the nanomolar range.[10]

Modern Chemoenzymatic Synthesis Strategies

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective synthetic methods. Chemoenzymatic strategies, which combine the best of traditional organic synthesis and biocatalysis, offer an elegant solution.[11] For example, a prochiral pyrrolidine derivative can be synthesized chemically, followed by a highly stereoselective enzymatic step to introduce a key chiral center. Enzymes like transaminases or keto reductases can convert a ketone into a chiral amine or alcohol with exceptional enantiomeric excess (>99%).[11] This one-pot, photoenzymatic approach represents a mild, efficient, and green alternative to traditional chiral resolutions or asymmetric catalysis, providing a powerful tool for synthesizing complex pyrrolidine-containing drug candidates.[11][12]

Conclusion

This compound stands out as a molecule of significant scientific interest. It serves as a direct and crucial precursor in the biosynthesis of specific pyrrolizidine alkaloids like Tussilagine, offering a window into the specialized metabolic pathways of plants. The methodologies for validating its role, particularly through isotopic labeling, represent a cornerstone of natural product research. Concurrently, its structural features make it a highly valuable and versatile building block in synthetic and medicinal chemistry. Its application in the generation of compound libraries, the design of potent enzyme inhibitors, and its suitability for modern chemoenzymatic synthesis routes underscore its enduring importance for professionals in drug discovery and development.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (IntechOpen) [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (National Institutes of Health) [Link]

-

Applications of 2-(Pyrrolidin-1-yl)acetic Acid. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

-

Pyrrolidine synthesis. (Organic Chemistry Portal) [Link]

-

Biosynthesis of phenanthroindolizidine alkaloids: incorporation of 2-pyrrolidin-2-ylacetophenone and benzoylacetic acid and derivatives. (Royal Society of Chemistry) [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (MDPI) [Link]

-

Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (MDPI) [Link]

-

Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (PubMed) [Link]

-

Preparation of pyrrolidine. (PrepChem.com) [Link]

-

Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (MDPI) [Link]

-

Merging enzymatic and synthetic chemistry with computational synthesis planning. (National Institutes of Health) [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 71985-79-0 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Merging enzymatic and synthetic chemistry with computational synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyrrolidin-2-yl-acetic acid Hydrochloride

Abstract

This technical guide provides an in-depth exploration of the core spectroscopic techniques used for the structural elucidation and purity confirmation of Pyrrolidin-2-yl-acetic acid hydrochloride (C₆H₁₂ClNO₂; MW: 165.62)[1][2]. As a proline derivative and a valuable building block in medicinal chemistry, particularly as a precursor in neurological research, rigorous characterization is paramount.[3][4] This document moves beyond procedural lists to explain the causal relationships behind experimental choices and data interpretation. We will detail protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting them as a cohesive, self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Molecule and the Rationale

This compound is a chiral amino acid derivative. Its structure comprises a five-membered pyrrolidine ring, a carboxymethyl group at the C2 position, and a hydrochloride salt formed with the secondary amine. This seemingly simple structure presents distinct spectroscopic challenges and signatures. The presence of a stereocenter, a carboxylic acid, and a protonated amine dictates the analytical strategy. Spectroscopic analysis is not merely a quality control checkpoint; it is the fundamental method to confirm covalent structure, stereochemical integrity (where applicable), and purity, ensuring the reliability of downstream applications.

The hydrochloride form is crucial from an analytical perspective. It enhances solubility in polar solvents, which is advantageous for NMR, but also influences the chemical environment of the molecule. The protonated amine (NH₂⁺) will exhibit unique signals in both NMR and FTIR spectra, which are key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential to unambiguously confirm its identity.

¹H NMR Spectroscopy: Proton Environment Mapping

Expertise & Causality: The choice of solvent is the first critical decision. Deuterated water (D₂O) is an excellent choice as it readily dissolves the hydrochloride salt. A key consequence of using D₂O is the deuterium exchange with labile protons. The acidic proton of the carboxylic acid (-COOH) and the two protons on the positively charged nitrogen (-NH₂⁺) will exchange with deuterium from the solvent, causing their signals to disappear from the spectrum. This is not a limitation but a diagnostic tool; running a parallel spectrum in a non-exchanging solvent like DMSO-d₆ would reveal these protons, often as broad singlets.

Predicted ¹H NMR Spectrum (400 MHz, D₂O): The proton numbering scheme is as follows:

-

H2: The proton on the chiral carbon (C2) adjacent to the nitrogen and the acetic acid group.

-

Hα: The two protons of the methylene group (-CH₂) in the acetic acid side chain.

-

H5a, H5b: The two diastereotopic protons on C5, adjacent to the nitrogen.

-

H3a, H3b, H4a, H4b: The four protons on C3 and C4 of the pyrrolidine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |

| H2 | ~3.8 - 4.0 | Multiplet (m) | Deshielded by the adjacent protonated nitrogen (NH₂⁺) and the carboxymethyl group. It will be coupled to the Hα protons and the C3 protons, resulting in a complex multiplet. |

| H5a, H5b | ~3.3 - 3.5 | Multiplet (m) | These protons are on the carbon adjacent to the electron-withdrawing NH₂⁺ group, causing a significant downfield shift. They are diastereotopic and will show complex coupling to each other and the C4 protons. |

| Hα | ~2.8 - 3.0 | Doublet of Doublets (dd) or Multiplet (m) | These protons are adjacent to the C=O group and coupled to the H2 proton. Their appearance as a doublet of doublets (or a more complex multiplet) confirms the connectivity to the chiral center. |

| H3a, H3b, H4a, H4b | ~1.8 - 2.3 | Multiplets (m) | These four protons form a complex, overlapping multiplet system in the aliphatic region of the spectrum. They are furthest from the electron-withdrawing groups. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

-

Internal Standard: Add a capillary containing a reference standard (e.g., TSP or DSS) or reference the residual HDO signal at ~4.79 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton (zg30).

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

-

Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum appropriately.

Diagram: ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR provides complementary information, confirming the number of unique carbon atoms and their chemical environment. Due to the low natural abundance of ¹³C, spectra take longer to acquire. Proton-decoupled spectra are standard, where each unique carbon appears as a single line, simplifying interpretation. The chemical shifts are highly diagnostic of the functional groups present.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O (Carboxylic Acid) | ~175 - 180 | The carbonyl carbon is the most deshielded due to the double bond to oxygen. This is a highly characteristic chemical shift for a carboxylic acid.[5] |

| C2 (Chiral Carbon) | ~58 - 62 | This carbon is bonded to the electron-withdrawing nitrogen, shifting it significantly downfield into the range typical for carbons alpha to an amine.[6] |

| C5 | ~45 - 48 | Also adjacent to the nitrogen, this carbon is shifted downfield but typically less so than the substituted C2. |

| Cα (Acetic Acid CH₂) | ~38 - 42 | This methylene carbon is alpha to a carbonyl group, which deshields it into this characteristic region. |

| C3, C4 | ~25 - 30 | These are standard aliphatic carbons within the pyrrolidine ring, appearing in the upfield region of the spectrum. They may have very similar chemical shifts. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) is beneficial if sample quantity allows.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding field strength) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled carbon (zgpg30).

-

Number of Scans: 512-2048 (or more, depending on concentration).

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in the molecule. For this compound, the key is to identify vibrations corresponding to the carboxylic acid, the protonated amine, and the aliphatic C-H bonds. The solid state of the sample makes Attenuated Total Reflectance (ATR) an ideal technique, requiring minimal sample preparation.

Predicted Key FTIR Absorption Bands (Solid, ATR):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |

| ~2500 - 3300 | O-H stretch | Carboxylic Acid | A very broad, strong absorption band characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |

| ~2400 - 2800 | N-H stretch | Secondary Amine Salt (R₂NH₂⁺) | Multiple broad bands in this region are a hallmark of an amine hydrochloride salt. |

| ~1700 - 1730 | C=O stretch | Carboxylic Acid | A very strong, sharp absorption peak. Its exact position can indicate the extent of hydrogen bonding. |

| ~1580 - 1650 | N-H bend | Secondary Amine Salt (R₂NH₂⁺) | A medium to strong absorption band. |

| ~2850 - 2960 | C-H stretch | Aliphatic (CH₂, CH) | Medium intensity, sharp peaks corresponding to the C-H bonds of the pyrrolidine ring and acetic acid side chain. |

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Acquisition:

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

-

Processing: The resulting spectrum is typically displayed in absorbance or transmittance mode. Label the key peaks.

Diagram: Integrated Spectroscopic Workflow

Caption: A self-validating workflow for structural confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically keeps the molecule intact. We would analyze in positive ion mode to observe the protonated molecule. The mass of the free base is 129.15 g/mol . The observed ion will be the protonated free base, [M+H]⁺, where M is the free base. The hydrochloride is a counter-ion and will not be observed.

Predicted Mass Spectrum (ESI+):

| m/z Value | Ion Identity | Rationale |

| 130.0863 | [M+H]⁺ | This represents the free base (C₆H₁₁NO₂) plus a proton. This should be the base peak or a very prominent peak in the spectrum. High-resolution MS (HRMS) would confirm the elemental composition to within a few ppm. |

| 112.0757 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group is a common fragmentation pathway. |

| 84.0808 | [M+H - COOH - H]⁺ | Loss of the entire acetic acid side chain (45 Da) followed by rearrangement can lead to a pyrrolidinyl cation fragment. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the analyte remains protonated.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Scan Range: m/z 50 - 500.

-

-

Data Analysis: Identify the [M+H]⁺ peak and compare the measured m/z with the theoretical exact mass. If performing MS/MS, select the precursor ion (m/z 130.1) and apply collision energy to observe the characteristic fragment ions.

Integrated Analysis: A Self-Validating System

No single technique provides the complete picture. The power of this analytical workflow lies in its self-validation.

-

MS confirms the molecular weight (165.62 g/mol ) and elemental formula (C₆H₁₂ClNO₂) by providing the mass of the free base (129.15 g/mol ).[1]

-

¹³C NMR validates the formula by showing exactly six unique carbon signals.

-

¹H NMR confirms the C-H framework, and the integrals should correspond to the 11 non-exchangeable protons.

-

FTIR provides orthogonal confirmation of the functional groups (protonated amine, carboxylic acid) whose presence was inferred from the NMR and MS data.

When the data from all three techniques are consistent, they provide an unambiguous and trustworthy confirmation of the identity, structure, and purity of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, FTIR, and MS. By understanding the causal principles behind each technique—from solvent choice in NMR to ionization mode in MS—a researcher can generate a robust and self-validating data package. This guide has provided the foundational protocols and interpretative logic necessary to confidently identify and characterize this important chemical building block.

References

- MedChemExpress. (n.d.). This compound Certificate of Analysis. Retrieved from MedChemExpress. (URL not available for direct linking, but product COAs are searchable on their website).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Passreiter, C. M. (1998). Pyrrolizidine alkaloids from Neurolaena lobata. Biochemical Systematics and Ecology, 26(8), 839-843.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

stereoselective synthesis of pyrrolidine-containing compounds

An In-depth Technical Guide to the Stereoselective Synthesis of Pyrrolidine-Containing Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, saturated structure provides an ideal platform for creating three-dimensional diversity, crucial for specific molecular interactions with biological targets.[2] Consequently, the development of robust and efficient methods for the stereoselective synthesis of substituted pyrrolidines is a central challenge in modern organic chemistry.[1] This guide provides a comprehensive overview of the core strategies employed to control the stereochemistry of the pyrrolidine ring, grounded in mechanistic principles and practical applications. We will explore methodologies ranging from classic chiral pool approaches to modern catalytic asymmetric reactions, offering insights into the rationale behind their application and the scope of their utility.

The Strategic Imperative for Stereocontrol in Pyrrolidine Synthesis